molecular formula C21H24O7 B135231 rac Dihydro Samidin CAS No. 21311-66-0

rac Dihydro Samidin

Cat. No.: B135231
CAS No.: 21311-66-0
M. Wt: 388.4 g/mol
InChI Key: ALKTVPFKDYZFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Dihydro Samidin is a chemical compound with the molecular formula C21H24O7 and a molecular weight of 388.41. This compound is a receptor agonist that has been shown to have vascular effects, such as vasoconstriction and the formation of new blood vessels .

Preparation Methods

The synthesis of rac Dihydro Samidin involves several steps and specific reaction conditions. One common method includes the reduction of rhod-2 AM using sodium borohydride in anhydrous dimethyl sulfoxide . Another method involves the use of enamine and isopropanol with sodium borohydride and methanesulfonic acid at low temperatures . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Rac Dihydro Samidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, dimethyl sulfoxide, and methanesulfonic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of rhod-2 AM with sodium borohydride results in the formation of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac Dihydro Samidin involves its ability to bind to specific receptors in various tissues and organs, including the liver, lungs, kidneys, heart, and brain . By binding to these receptors, it can exert its effects on vascular functions and other physiological processes. The molecular targets and pathways involved in its mechanism of action include the modulation of receptor activity and the subsequent physiological responses.

Comparison with Similar Compounds

Rac Dihydro Samidin can be compared to other similar compounds, such as other receptor agonists that influence vascular functions. Some similar compounds include other dihydro derivatives and receptor agonists that have similar effects on blood vessels and physiological processes . What sets this compound apart is its specific molecular structure and the unique combination of effects it can exert on various tissues and organs.

Properties

IUPAC Name

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKTVPFKDYZFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943821
Record name 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21311-66-0
Record name 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Dihydro Samidin
Reactant of Route 2
rac Dihydro Samidin
Reactant of Route 3
Reactant of Route 3
rac Dihydro Samidin
Reactant of Route 4
Reactant of Route 4
rac Dihydro Samidin
Reactant of Route 5
Reactant of Route 5
rac Dihydro Samidin
Reactant of Route 6
Reactant of Route 6
rac Dihydro Samidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.